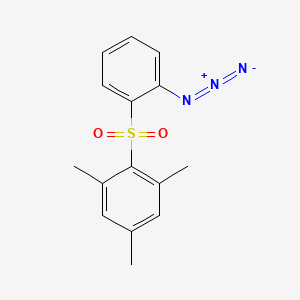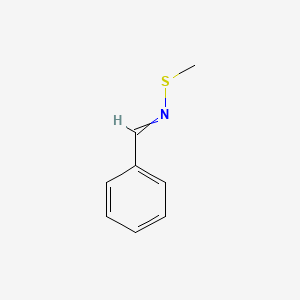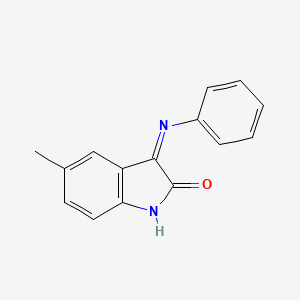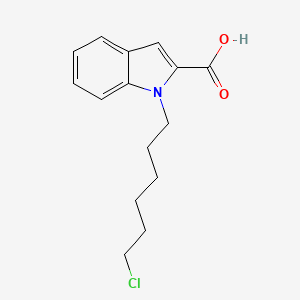![molecular formula C7H14ClO3PS B14594380 Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate CAS No. 61609-44-7](/img/structure/B14594380.png)
Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate is an organophosphorus compound known for its unique chemical structure and reactivity. This compound features a phosphonate group, a chloro-substituted ethenyl group, and a methylsulfanyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable chloro-substituted alkene in the presence of a base. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with 2-chloro-2-(methylsulfanyl)ethene under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction Reactions: The ethenyl group can be reduced to an ethyl group under hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Substitution: Formation of phosphonates with different substituents.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of diethyl [2-chloro-2-(ethyl)phosphonate].
Scientific Research Applications
Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate involves its reactivity with nucleophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic attack. The phosphonate group can participate in various biochemical pathways, potentially inhibiting enzymes by mimicking phosphate esters.
Comparison with Similar Compounds
Similar Compounds
Diethyl [2-chloro-2-(methylsulfanyl)ethyl]phosphonate: Similar structure but with an ethyl group instead of an ethenyl group.
Dimethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate: Similar structure but with methyl groups instead of ethyl groups.
Uniqueness
Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate is unique due to the presence of both a chloro and a methylsulfanyl group on the ethenyl moiety, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
61609-44-7 |
|---|---|
Molecular Formula |
C7H14ClO3PS |
Molecular Weight |
244.68 g/mol |
IUPAC Name |
1-chloro-2-diethoxyphosphoryl-1-methylsulfanylethene |
InChI |
InChI=1S/C7H14ClO3PS/c1-4-10-12(9,11-5-2)6-7(8)13-3/h6H,4-5H2,1-3H3 |
InChI Key |
MNHRVCOCDCUXFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C=C(SC)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[h]quinolin-4-amine, 3-methyl-N-1-naphthalenyl-](/img/structure/B14594302.png)

![2-(2-Phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B14594308.png)

![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)-](/img/structure/B14594316.png)
silane](/img/structure/B14594329.png)







![[(4-Methyl-2-nitrophenyl)sulfanyl]acetonitrile](/img/structure/B14594372.png)
